1-(3-Methyl-1-benzothiophene-2-carbonyl)piperazine hydrochloride

Descripción

Chemical Structure and Identification

Structural Characteristics and Nomenclature

IUPAC Naming and Alternative Nomenclature

The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic naming conventions that reflect its complex molecular structure. According to authoritative chemical databases, the official IUPAC name is designated as 1-[(3-methyl-1-benzothien-2-yl)carbonyl]piperazine hydrochloride. This nomenclature systematically describes the molecular connectivity, starting with the piperazine core and indicating the attachment of the substituted benzothiophene carbonyl group.

Alternative nomenclature systems provide additional naming conventions that facilitate comprehensive chemical identification and database searches. The compound is also recognized under the systematic name (3-Methyl-1-benzothiophen-2-yl)(1-piperazinyl)methanone hydrochloride. International nomenclature variations include the French designation (3-Méthyl-1-benzothiophén-2-yl)(1-pipérazinyl)méthanone, chlorhydrate and the German name (3-Methyl-1-benzothiophen-2-yl)(1-piperazinyl)methanonhydrochlorid. These multilingual nomenclature systems ensure global accessibility and standardization across international research communities.

The compound maintains consistent chemical registry identification through its Chemical Abstracts Service number 1333727-79-9, which serves as the primary identifier across chemical databases and suppliers. Additional systematic naming includes Methanone, (3-methylbenzo[b]thien-2-yl)-1-piperazinyl-, hydrochloride, which emphasizes the methanone functional group within the molecular structure. The MDL number MFCD20233487 provides supplementary identification for database searches and chemical inventory management systems.

Structural Components: Benzothiophene, Piperazine, and Carbonyl Groups

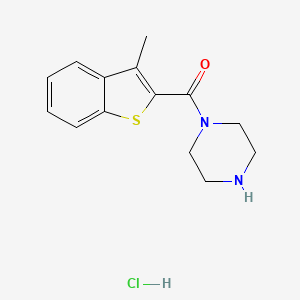

The molecular architecture of 1-(3-Methyl-1-benzothiophene-2-carbonyl)piperazine hydrochloride incorporates three distinct structural components that contribute to its chemical properties and potential biological activities. The benzothiophene moiety constitutes the aromatic heterocyclic foundation of the molecule, characterized by the fusion of benzene and thiophene rings. Benzothiophene is an aromatic organic compound with molecular formula C8H6S, exhibiting structural similarity to naphthalene but containing a sulfur atom within the heterocyclic system. This aromatic system occurs naturally as a constituent of petroleum-related deposits and serves as a valuable starting material for synthesizing larger, bioactive molecular structures.

The piperazine component represents the second major structural element, functioning as a six-membered saturated heterocycle containing two nitrogen atoms in opposite positions. Piperazine can be structurally described as cyclohexane with the 1- and 4-CH2 groups replaced by NH groups. This heterocyclic system exhibits characteristic basicity typical of amines, with a pH of 10.8-11.8 for a 10% aqueous solution, and possesses two pKb values of 5.35 and 9.73 at 25°C. Substituted derivatives of piperazine constitute a broad class of chemical compounds with numerous pharmacological applications, including well-known pharmaceutical agents such as ciprofloxacin and other therapeutic compounds.

The carbonyl group serves as the connecting functional group linking the benzothiophene and piperazine moieties through an amide bond formation. A carbonyl group is defined as a functional group with the formula C=O, composed of a carbon atom double-bonded to an oxygen atom. This functional group is common to several classes of organic compounds, including aldehydes, ketones, and carboxylic acid derivatives. In the context of this compound, the carbonyl group functions as an amide carbonyl, creating a stable covalent linkage between the aromatic benzothiophene system and the aliphatic piperazine ring.

| Structural Component | Chemical Formula | Functional Role | Key Characteristics |

|---|---|---|---|

| Benzothiophene | C8H6S | Aromatic core | Heterocyclic aromatic system with sulfur |

| Piperazine | C4H10N2 | Nitrogen-containing ring | Six-membered saturated heterocycle |

| Carbonyl | C=O | Linking group | Amide bond formation |

| Methyl substituent | CH3 | Ring modification | Alkyl substitution on benzothiophene |

Molecular Representation and Visualization

The molecular representation of this compound encompasses multiple standardized chemical notation systems that facilitate accurate molecular identification and computational analysis. The molecular formula C14H17ClN2OS reflects the elemental composition, indicating the presence of fourteen carbon atoms, seventeen hydrogen atoms, one chlorine atom, two nitrogen atoms, one oxygen atom, and one sulfur atom. The molecular weight of 296.82 grams per mole provides essential information for stoichiometric calculations and analytical procedures.

The Simplified Molecular Input Line Entry System representation O=C(N1CCNCC1)C2=C(C)C3=CC=CC=C3S2.[H]Cl provides a linear notation that describes the molecular connectivity and can be interpreted by chemical software systems. This notation systematically describes the carbonyl group (O=C), the piperazine ring (N1CCNCC1), the methyl-substituted benzothiophene system (C2=C(C)C3=CC=CC=C3S2), and the hydrochloride salt formation ([H]Cl). The International Chemical Identifier code 1S/C14H16N2OS.ClH/c1-10-11-4-2-3-5-12(11)18-13(10)14(17)16-8-6-15-7-9-16;/h2-5,15H,6-9H2,1H3;1H provides a more detailed description of molecular connectivity and stereochemistry.

The International Chemical Identifier Key GWLVJFMCPSAJLA-UHFFFAOYSA-N serves as a unique molecular identifier derived from the International Chemical Identifier structure, enabling precise database searches and molecular identification across chemical information systems. The monoisotopic mass of 296.075012 provides high-precision mass spectral identification capabilities for analytical chemistry applications. Chemical databases assign the ChemSpider identification number 28545060 for additional reference and cross-linking between chemical information systems.

| Molecular Descriptor | Value | Application |

|---|---|---|

| Molecular Formula | C14H17ClN2OS | Elemental composition |

| Molecular Weight | 296.82 g/mol | Stoichiometric calculations |

| Monoisotopic Mass | 296.075012 | Mass spectrometry |

| SMILES | O=C(N1CCNCC1)C2=C(C)C3=CC=CC=C3S2.[H]Cl | Linear notation |

| InChI Key | GWLVJFMCPSAJLA-UHFFFAOYSA-N | Unique identifier |

| CAS Number | 1333727-79-9 | Registry identification |

| MDL Number | MFCD20233487 | Database reference |

The three-dimensional molecular geometry can be visualized through computational chemistry software that interprets the structural data and generates molecular models for research and educational purposes. The benzothiophene system adopts a planar aromatic configuration, while the piperazine ring typically assumes a chair conformation similar to cyclohexane derivatives. The carbonyl linkage creates a specific spatial orientation between the aromatic and saturated ring systems, influencing the overall molecular shape and potential intermolecular interactions. The hydrochloride salt formation involves ionic interaction between the protonated piperazine nitrogen and the chloride anion, affecting the compound's solubility and crystalline properties.

Propiedades

IUPAC Name |

(3-methyl-1-benzothiophen-2-yl)-piperazin-1-ylmethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2OS.ClH/c1-10-11-4-2-3-5-12(11)18-13(10)14(17)16-8-6-15-7-9-16;/h2-5,15H,6-9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWLVJFMCPSAJLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=CC=CC=C12)C(=O)N3CCNCC3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

1-(3-Methyl-1-benzothiophene-2-carbonyl)piperazine hydrochloride (CAS Number: 1333727-79-9) is a chemical compound notable for its unique structural features, including a piperazine ring and a benzothiophene moiety. This combination potentially contributes to various biological activities, particularly in the realm of pharmacology. Understanding its biological activity is crucial for exploring therapeutic applications, especially in treating psychiatric disorders.

Chemical Structure and Properties

The molecular formula of this compound is C₁₄H₁₆N₂OS·HCl, with a molecular weight of approximately 296.82 g/mol. The presence of the piperazine ring suggests potential interactions with neurotransmitter receptors, which are critical for its pharmacological effects.

Biological Activity Overview

Research indicates that piperazine derivatives, including this compound, exhibit significant biological activities:

- Central Nervous System Interaction : Piperazine derivatives are known to influence monoamine pathways, making them candidates for therapeutic applications in treating psychiatric disorders such as depression and anxiety. The interactions with neurotransmitter systems like serotonin and dopamine receptors are essential for their therapeutic efficacy .

- Potential Antidepressant and Anxiolytic Effects : The pharmacological profile of similar piperazine compounds suggests potential antipsychotic, antidepressant, and anxiolytic effects. These compounds can modulate neurotransmitter systems, contributing to their therapeutic efficacy in mental health treatment.

Comparative Analysis with Similar Compounds

The following table summarizes some related compounds and their unique features compared to this compound:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Benzylpiperazine | C₁₁H₁₄N₂ | Known for stimulant effects; used recreationally. |

| 4-Methylpiperazine | C₇H₁₄N₂ | Utilized in organic synthesis; less bioactive than piperazines. |

| Piperidine Derivatives | Various | Broader range of activities; often used as intermediates in drug synthesis. |

What distinguishes this compound is its specific benzothiophene structure combined with the piperazine moiety, which may provide distinct pharmacological effects not observed in other piperazine derivatives.

Case Studies and Research Findings

While comprehensive studies specifically targeting this compound are scarce, related research provides insights into its potential applications:

- Anticonvulsant Activity : Piperazine derivatives have been evaluated for anticonvulsant properties, indicating that modifications in the structure can lead to varying levels of activity against seizures .

- Neuropharmacological Studies : Research on structurally similar compounds has demonstrated their ability to interact with multiple neurotransmitter systems, suggesting that this compound may also exhibit similar profiles .

- Cytotoxicity Assays : Although specific cytotoxicity data for this compound is lacking, studies on related piperazine derivatives have shown variable effects on cancer cell lines, indicating a need for further exploration in this area .

Aplicaciones Científicas De Investigación

Pharmacological Potential

Research indicates that 1-(3-Methyl-1-benzothiophene-2-carbonyl)piperazine hydrochloride may influence the central nervous system by interacting with monoamine pathways. Its potential applications include:

- Antidepressant Effects : The compound may act on neurotransmitter systems, particularly serotonin and dopamine receptors, which are critical in mood regulation.

- Anxiolytic Properties : Similar to other piperazine derivatives, it may exhibit anxiety-reducing effects.

Case Studies and Research Findings

Although detailed case studies specifically focusing on this compound are scarce, the following insights can be drawn from related research:

- Therapeutic Applications : Several studies have highlighted the role of piperazine derivatives in treating psychiatric disorders such as depression and anxiety. The unique structure of this compound may enhance its efficacy compared to more traditional compounds.

- Synthesis Methods : The synthesis typically involves acylation reactions where piperazine reacts with 3-methyl-1-benzothiophene-2-carbonyl chloride or similar derivatives. This process is crucial for developing new compounds with enhanced biological properties.

- Biological Activity : Research suggests that compounds like this compound can influence neurotransmitter systems, which is vital for their therapeutic applications.

Comparación Con Compuestos Similares

Arylpiperazine Derivatives

Key Structural Differences :

- Electron-withdrawing groups (e.g., Cl in mCPP) increase receptor binding affinity, while methoxy groups (e.g., in 1-(2-methoxyphenyl)piperazine) modulate selectivity for 5-HT1A receptors .

Pharmacological Activity Comparison

Serotonin Receptor Interactions

- mCPP (1-(3-Chlorophenyl)piperazine HCl) : Acts as a 5-HT1B/2C agonist, inducing anxiety and prolactin release in humans .

- 1-(2-Methoxyphenyl)piperazine : Shows 5-HT1A partial agonism, reducing sympathetic nerve discharge and blood pressure .

- 1-(3-Trifluoromethylphenyl)piperazine: Potent 5-HT1B agonist with antinociceptive effects in spinal models .

Antimicrobial Activity

- 1-(4-Chlorophenyl)-1-propyl piperazine : Exhibits excellent activity against S. aureus (MIC: 12.5 µg/mL) .

- 1-(4-Methylphenyl)-1-propyl piperazine: Effective against P. aeruginosa (MIC: 25 µg/mL) .

- Target Compound : Antimicrobial data are unavailable, but structural analogs suggest moderate activity if tested.

Physicochemical Properties

| Property | 1-(3-Methyl-1-benzothiophene-2-carbonyl)piperazine HCl | mCPP | 1-(2-Methoxyphenyl)piperazine |

|---|---|---|---|

| LogP | ~3.5 (estimated) | 2.1 | 1.8 |

| Solubility | Low (lipophilic benzothiophene) | Moderate in water | High in polar solvents |

| Stability | Stable under anhydrous conditions | Hygroscopic | Sensitive to oxidation |

Métodos De Preparación

Step 1: Preparation of 3-Methyl-1-benzothiophene-2-carboxylic acid

The benzothiophene core substituted at the 3-position with a methyl group is synthesized via established heterocyclic synthetic routes involving cyclization reactions of appropriate precursors. The 2-position carboxylic acid functionality is introduced either by direct carboxylation or by oxidation of a corresponding aldehyde or ester.

Step 2: Activation of the Carboxylic Acid

The carboxylic acid group of 3-methyl-1-benzothiophene-2-carboxylic acid is activated to form a reactive intermediate suitable for amide coupling. Common activating agents include:

- Carbodiimides such as DCC (dicyclohexylcarbodiimide)

- Uronium salts such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

In the patent literature for related compounds, HBTU is preferred for efficient coupling reactions with piperazine derivatives, often in the presence of a base like N,N-diisopropylethylamine (DIPEA) in solvents such as dimethylacetamide (DMA) or acetonitrile.

Step 3: Coupling with Piperazine

The activated benzothiophene carboxylic acid derivative is reacted with piperazine to form the amide bond. This reaction is generally performed at room temperature under stirring for extended periods (e.g., 16–18 hours) to ensure completion. The piperazine may be used as its free base or as a protected form, which is subsequently deprotected.

Step 4: Formation of Hydrochloride Salt

The free base amide product is converted to its hydrochloride salt by treatment with hydrochloric acid or hydrogen chloride gas in a suitable solvent such as ethanol or ethyl acetate. This step enhances the compound's stability and water solubility, facilitating purification and handling.

Representative Reaction Conditions and Yields

| Step | Reagents & Conditions | Solvent | Temperature | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Activation of acid | HBTU, DIPEA | Dimethylacetamide | Room temperature | 18 hours | 85-90 | Slow addition of HBTU recommended |

| Coupling with piperazine | Piperazine | Dimethylacetamide | Room temperature | 16-18 hours | 80-88 | Stirring under inert atmosphere |

| Formation of hydrochloride | HCl in ethanol or ethyl acetate | Ethanol | Room temperature | 1-2 hours | Quantitative | Precipitation of hydrochloride salt |

Purification and Characterization

- The crude product after coupling is purified by preparative HPLC or recrystallization.

- The hydrochloride salt is typically isolated as a crystalline solid.

- Characterization includes NMR spectroscopy, mass spectrometry, and elemental analysis to confirm structure and purity.

Research Findings and Optimization Notes

- The use of HBTU as a coupling reagent ensures high efficiency and minimal side reactions compared to carbodiimides.

- Reaction temperature control (usually below 25°C) is critical to avoid decomposition or side product formation.

- The presence of a base like DIPEA neutralizes generated acids and promotes amide bond formation.

- The hydrochloride salt form improves compound handling and bioavailability in pharmaceutical applications.

- Alternative solvents such as acetonitrile have been reported for coupling steps to optimize solubility and reaction rates.

Summary Table of Preparation Method

| Preparation Stage | Key Reagents/Conditions | Purpose | Outcome |

|---|---|---|---|

| Benzothiophene acid synthesis | Cyclization, oxidation | Formation of acid precursor | 3-Methyl-1-benzothiophene-2-carboxylic acid |

| Acid activation | HBTU, DIPEA | Formation of active ester | Activated intermediate |

| Amide coupling | Piperazine, room temperature stirring | Formation of amide bond | 1-(3-Methyl-1-benzothiophene-2-carbonyl)piperazine |

| Salt formation | HCl in ethanol | Formation of hydrochloride salt | This compound |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.